N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
Description
N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methylphenyl group, a fluorophenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c1-12-2-7-15(8-16(12)21)24-18(28)10-27-9-17(23-11-27)19-25-20(29-26-19)13-3-5-14(22)6-4-13/h2-9,11H,10H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXNUWGFANQQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of various aromatic compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophilic reagents (e.g., sodium hydroxide), electrophilic reagents (e.g., sulfuric acid)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biology, N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide may be studied for its potential biological activity. Researchers can investigate its interactions with various biological targets, such as enzymes or receptors, to understand its potential therapeutic applications.
Medicine: In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.
Industry: In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties could make it useful in a variety of industrial applications, such as the production of polymers or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
- N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide
- N-(3-chloro-4-methylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
- N-(3-chloro-4-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
Uniqueness: N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 436.87 g/mol |
| Molecular Formula | C23H18ClFN4O2 |
| LogP | 4.7857 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 58.07 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and imidazole moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells.
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Cytotoxicity : The compound exhibited significant cytotoxic activity with IC50 values below 100 µM across multiple cancer cell lines. Specifically:
- HCT-116: IC50 = 36 µM
- HeLa: IC50 = 34 µM
- MCF-7: IC50 = 59 µM
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Mechanism of Action : The mechanism underlying the anticancer activity involves:
- Induction of apoptosis, as evidenced by increased caspase activity and morphological changes in treated cells.
- Disruption of mitochondrial membrane potential, leading to cell cycle arrest and subsequent apoptosis.
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives highlighted that compounds similar to this compound showed promising results in inhibiting tumor growth in vivo models. The study reported a significant reduction in tumor size compared to control groups.
Case Study 2: Mechanistic Insights
Another investigation focused on the apoptotic pathways activated by imidazole-containing compounds. It was found that treatment with these compounds led to upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, reinforcing the role of this compound in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
